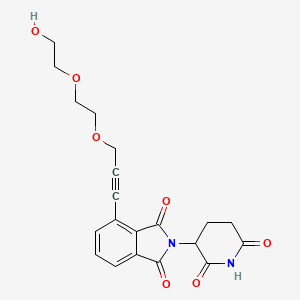

Thalidomide-propargyl-O-PEG2-OH

Description

BenchChem offers high-quality Thalidomide-propargyl-O-PEG2-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thalidomide-propargyl-O-PEG2-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H20N2O7 |

|---|---|

Molecular Weight |

400.4 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-[3-[2-(2-hydroxyethoxy)ethoxy]prop-1-ynyl]isoindole-1,3-dione |

InChI |

InChI=1S/C20H20N2O7/c23-8-10-29-12-11-28-9-2-4-13-3-1-5-14-17(13)20(27)22(19(14)26)15-6-7-16(24)21-18(15)25/h1,3,5,15,23H,6-12H2,(H,21,24,25) |

InChI Key |

DTBNFNHLJRNWDO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCOCCOCCO |

Origin of Product |

United States |

Foundational & Exploratory

Thalidomide-propargyl-O-PEG2-OH chemical structure and properties

The following technical guide details the chemical structure, properties, and experimental application of Thalidomide-propargyl-O-PEG2-OH and its closely related analog Thalidomide-O-PEG2-propargyl .

Editorial Note: In the field of Targeted Protein Degradation (TPD), nomenclature often varies between vendors.[1] This guide primarily addresses Thalidomide-O-PEG2-propargyl (CAS: 2098487-52-4) , the industry-standard "Click Chemistry" building block, while explicitly distinguishing the hydroxyl-terminated variant (CAS: 2716122-93-7) used for ester/ether conjugations.[1]

Advanced Building Blocks for PROTAC Synthesis[1]

Executive Summary

Thalidomide-propargyl-O-PEG2-OH (and its alkyne-terminated cognate) is a heterobifunctional linker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs) .[1] It functions as the "Anchor" moiety, recruiting the Cereblon (CRBN) E3 ubiquitin ligase to a Target Protein of Interest (POI).[1]

-

Core Utility: Enables the modular conjugation of CRBN ligands to POI ligands via Click Chemistry (CuAAC) or Esterification .[1]

-

Strategic Value: The PEG2 linker provides a critical balance between solubility (preventing aggregation) and permeability (maintaining low molecular weight), while the propargyl group offers bioorthogonal reactivity.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4]

The specific identity of the reagent depends on the terminal functional group.[1] The two primary forms are detailed below. Researchers must verify the CAS number on their vial to select the correct conjugation protocol.[1]

Table 1: Compound Specifications

| Feature | Click-Ready Reagent (Primary) | Hydroxyl-Terminated Reagent (Variant) |

| Common Name | Thalidomide-O-PEG2-propargyl | Thalidomide-propargyl-O-PEG2-OH |

| CAS Number | 2098487-52-4 | 2716122-93-7 |

| Terminal Group | Alkyne ( | Hydroxyl ( |

| Formula | ||

| M.W. | 400.38 g/mol | ~414.4 g/mol |

| Solubility | DMSO (>20 mg/mL), DMF | DMSO, DMF |

| Primary Use | Click Chemistry (reacts with Azide) | Esterification/Mitsunobu (reacts with COOH/Phenol) |

| Linker Type | PEG2 (Diethylene Glycol) | PEG2 + Propargyl Spacer |

Structural Decomposition

The molecule consists of three pharmacophoric elements:

-

Thalidomide Head: Binds to the hydrophobic pocket of CRBN (Kd ~ 2-3

M).[1] -

PEG2 Linker: A short polyethylene glycol chain that improves water solubility and reduces the "hook effect" compared to alkyl chains.[1]

-

Functional Handle:

Mechanistic Foundations

Mechanism of Action: The Ternary Complex

The efficacy of a PROTAC synthesized with this building block relies on the formation of a stable Ternary Complex (

-

Proximity: The PEG2 linker acts as a flexible bridge, allowing the POI ligand to engage the target protein without steric clash.[1]

-

Ubiquitination: The E2 enzyme (associated with the E3 complex) transfers ubiquitin to surface lysines on the POI.[1]

-

Degradation: Poly-ubiquitinated POI is recognized and degraded by the 26S Proteasome.[1]

Why PEG2? Structure-Activity Relationship (SAR) studies suggest that PEG2 is often a "sweet spot" for linker length.[1]

-

Too Short (C2-C3): Steric hindrance prevents ternary complex formation.[1]

-

Too Long (PEG5+): Increases molecular weight (>800 Da) and reduces cell permeability (Lipinski's Rule of 5 violation).[1] PEG2 minimizes these risks while maintaining sufficient flexibility.[1]

Figure 1: Schematic of the PROTAC Ternary Complex facilitated by the Thalidomide-Linker system.

Experimental Protocols

Protocol A: Click Chemistry (CuAAC)

Applicable for Thalidomide-O-PEG2-propargyl (CAS 2098487-52-4) . This protocol conjugates the alkyne-linker to an Azide-functionalized POI ligand.[1]

Reagents:

-

Alkyne: Thalidomide-O-PEG2-propargyl (1.0 equiv).[1]

-

Azide: POI-Ligand-Azide (1.0 equiv).[1]

-

Catalyst:

(0.1 equiv).[1] -

Ligand: THPTA or TBTA (0.5 equiv) – Crucial for preventing Cu(I) oxidation and protecting proteins.[1]

-

Reductant: Sodium Ascorbate (0.5 equiv).[1]

Step-by-Step Workflow:

-

Preparation: Dissolve the Alkyne and Azide in the minimal amount of DMF or DMSO.

-

Catalyst Mix: In a separate tube, mix

and THPTA in water. The solution should turn blue.[1] -

Activation: Add Sodium Ascorbate to the Cu/THPTA mix. The solution will turn colorless (reduction to Cu(I)).[1]

-

Reaction: Immediately add the catalyst mixture to the Alkyne/Azide solution. Flush with

gas. -

Incubation: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS.[1]

-

Purification: Dilute with water/brine and extract with EtOAc, or purify directly via Preparative HPLC (Reverse Phase, C18).

Protocol B: Esterification / Mitsunobu

Applicable for Thalidomide-propargyl-O-PEG2-OH (CAS 2716122-93-7) . This protocol conjugates the hydroxyl-linker to a Carboxylic Acid or Phenol on the POI ligand.[1]

Reagents:

-

Alcohol: Thalidomide-propargyl-O-PEG2-OH (1.0 equiv).[1]

-

Acid/Phenol: POI-Ligand (1.2 equiv).[1]

-

Coupling Agents: EDC/DMAP (for Acids) or

/DIAD (Mitsunobu for Phenols).[1] -

Solvent: Anhydrous DCM or THF.[1]

Workflow (Steglich Esterification):

-

Dissolve the Acid (POI) and Thalidomide-Alcohol in anhydrous DCM.

-

Add DMAP (0.1 equiv) and cool to 0°C.

-

Add EDC (1.5 equiv) portion-wise.[1]

-

Warm to RT and stir for 12 hours.

-

Workup: Wash with 1N HCl, sat.

, and brine.[1] Dry over

Quality Control & Characterization

Trustworthiness in synthesis requires rigorous validation.[1] Do not proceed to biological assays without passing these checks.

LCMS Validation

-

Expected Mass: Calculate the exact mass of the final PROTAC (Thalidomide-Linker-POI).

-

Purity Threshold: >95% purity is required for cellular assays to rule out off-target effects from unreacted Thalidomide (which acts as a competitor/inhibitor).[1]

-

Diagnostic Ion: Look for the characteristic fragmentation of the Thalidomide glutarimide ring in MS/MS (often loss of ~129 Da).[1]

NMR Spectroscopy

-

Proton (

NMR):

Figure 2: Decision tree for synthesizing PROTACs using Thalidomide-propargyl derivatives.

References

-

Beshara, C. S., et al. (2025).[1] Application Notes and Protocols: Experimental Design for PROTAC Synthesis with Thalidomide-Propargyne-PEG2-COOH. BenchChem. Link[1]

-

Nalawansha, D. A., & Crews, C. M. (2020).[1] PROTACs: An Emerging Therapeutic Modality.[1] Cell Chemical Biology. Link[1]

-

PubChem Compound Summary. (2026). Thalidomide, propargyl (CID 132118478).[1][5] National Center for Biotechnology Information.[1] Link[1]

-

TargetMol. (2025). Thalidomide-O-PEG2-propargyl Product Data Sheet. TargetMol. Link

-

Tenova Pharma. (2025).[1] Thalidomide-Linker-Alcohol Building Blocks. Tenova Pharmaceuticals.[1][5] Link

Sources

- 1. Thalidomide, propargyl | C16H12N2O5 | CID 132118478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Thalidomide, propargyl | C16H12N2O5 | CID 132118478 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Architect's Toolkit: A Guide to Thalidomide-propargyl-O-PEG2-OH in PROTAC Design

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology, redirecting cellular machinery to eliminate specific proteins rather than merely inhibiting them. The design of these heterobifunctional molecules is a modular art, critically dependent on the thoughtful selection of three components: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker to connect them. This guide provides an in-depth technical analysis of a specific, high-utility building block: Thalidomide-propargyl-O-PEG2-OH . We will dissect its constituent parts, elucidate the causal science behind its design, and provide actionable protocols for its application, empowering researchers to leverage this tool for the rapid and efficient development of novel protein degraders.

Introduction: The PROTAC Mechanism and the Centrality of the Linker

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase.[1] This orchestrated encounter results in the poly-ubiquitination of the target protein, marking it for destruction by the cell's proteasome.[1][2] The success of this catalytic process hinges on the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[3] While the warhead and E3 ligase ligand provide the binding anchors, the linker is the active scaffold that dictates the geometry and stability of this crucial complex.[4] Its length, rigidity, and chemical composition are not passive features; they are critical determinants of degradation efficiency.[2][4]

This guide focuses on a pre-fabricated E3 ligase ligand-linker conjugate, Thalidomide-propargyl-O-PEG2-OH, which streamlines the PROTAC synthesis process. By understanding the role of each of its components, researchers can make informed decisions in their drug design campaigns.

Deconstructing the Building Block: A Triumvirate of Function

The utility of Thalidomide-propargyl-O-PEG2-OH arises from the specific function of its three core components: the Thalidomide moiety, the PEG2 spacer, and the terminal Propargyl group.

The E3 Ligase Anchor: Thalidomide and Cereblon (CRBN) Recruitment

Thalidomide and its analogs (immunomodulatory drugs or IMiDs) are well-characterized ligands for Cereblon (CRBN), a substrate receptor for the Cullin 4 (CUL4)-RING E3 ubiquitin ligase complex (CRL4CRBN).[5][6][7] The thalidomide core binds to a specific pocket on CRBN, effectively "hijacking" the E3 ligase complex.[6][7] This interaction is robust and has been clinically validated, making thalidomide a go-to anchor for recruiting the potent CRL4CRBN ligase.[5][6] By incorporating thalidomide, this building block provides a reliable and effective means to engage the cellular degradation machinery.[6]

The Spacer: The Strategic Role of the PEG2 Linker

The linker is arguably the most critical element for optimization in any PROTAC. Polyethylene glycol (PEG) linkers are widely used due to several advantageous properties.[2][4]

-

Solubility and Permeability: PROTACs are often large, complex molecules with a tendency towards poor aqueous solubility. The hydrophilic nature of the PEG chain improves the overall solubility of the final PROTAC, which is vital for bioavailability and cell permeability.[3][4]

-

Flexibility and Ternary Complex Geometry: The two-unit ethylene glycol chain (PEG2) provides a balance of flexibility and defined length. It is long enough to span the distance between the target protein and E3 ligase without inducing significant entropic penalties, yet flexible enough to allow the complex to adopt an optimal conformation for ubiquitin transfer.[4] The linker's role is not just to connect, but to orient the two proteins productively.

-

Reduced Non-Specific Binding: The hydrophilicity of PEG can also minimize non-specific hydrophobic interactions, potentially improving the PROTAC's selectivity and reducing off-target effects.[4]

The choice of a PEG2 length is a strategic starting point. While optimal linker length is target-dependent and often requires empirical testing, short PEG chains are a common and effective choice in initial PROTAC designs.[4]

The Conjugation Handle: The Propargyl Group and Click Chemistry

The terminal propargyl group (an alkyne) is a versatile chemical handle designed for "click chemistry," one of the most efficient and reliable methods for molecular conjugation.[8][] Specifically, it is poised for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[][10][11]

Why CuAAC is the Chemist's Choice:

-

High Efficiency & Yield: The reaction proceeds rapidly and often to completion, even with complex biomolecules.[][11]

-

Orthogonality: The azide and alkyne groups are largely inert to other functional groups found in biological systems, meaning the reaction is highly specific and produces minimal side products.[]

-

Mild Conditions: CuAAC reactions are typically performed in aqueous solutions under biocompatible conditions, preserving the integrity of the protein-binding warhead.[][10]

This "clickable" functionality allows researchers to rapidly synthesize a library of PROTACs by coupling the Thalidomide-propargyl-O-PEG2-OH building block with various azide-modified warheads.[8][10]

Application in PROTAC Synthesis: A Validated Workflow

The true value of this building block lies in its practical application. The following section outlines the logical workflow for synthesizing, purifying, and characterizing a novel PROTAC.

Experimental Protocol: PROTAC Synthesis via CuAAC

This protocol describes a general procedure for the copper-catalyzed azide-alkyne cycloaddition. Note: Reagents and conditions should be optimized for the specific warhead used.

-

Reagent Preparation:

-

Dissolve Thalidomide-propargyl-O-PEG2-OH (1.0 eq) in a suitable solvent (e.g., a 3:1 mixture of t-BuOH/H₂O or DMF).

-

Dissolve the azide-functionalized warhead (1.0 - 1.2 eq) in the same solvent.

-

Prepare fresh aqueous solutions of copper(II) sulfate (CuSO₄, ~0.1 eq) and sodium ascorbate (~0.5 eq).

-

-

Reaction Assembly:

-

To the stirred solution of Thalidomide-propargyl-O-PEG2-OH, add the warhead solution.

-

Sequentially add the sodium ascorbate solution, followed by the CuSO₄ solution. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species in situ.

-

Stir the reaction mixture at room temperature.

-

-

Monitoring and Workup:

-

Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine to remove copper salts and other aqueous-soluble components.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product using preparative High-Performance Liquid Chromatography (Prep-HPLC) with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA or formic acid).

-

Collect fractions containing the desired product, as identified by MS analysis.

-

-

Final Characterization (Self-Validation):

-

LC-MS: Confirm the mass of the final purified product to verify the successful conjugation.[12]

-

NMR (¹H, ¹³C): Perform Nuclear Magnetic Resonance spectroscopy to confirm the chemical structure and purity of the final PROTAC. The appearance of the characteristic triazole proton signal is a key indicator of a successful click reaction.

-

Data Interpretation: Linking Structure to Function

The ultimate test of a PROTAC is its ability to induce protein degradation in a cellular context. Key metrics include the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation). The properties of the Thalidomide-propargyl-O-PEG2-OH linker directly influence these values.

Table 1: Representative Data for a Hypothetical BRD4-Targeting PROTAC

| PROTAC Component | Linker | DC₅₀ (nM) | Dₘₐₓ (%) | Rationale for Performance |

| BRD4 Warhead (JQ1-N₃) | Thalidomide-propargyl-O-PEG2-OH | 15 | >95% | The PEG2 linker provides sufficient length and flexibility to enable a stable BRD4-PROTAC-CRBN ternary complex, leading to potent and complete degradation. |

| BRD4 Warhead (JQ1-N₃) | Thalidomide-propargyl (No PEG) | 250 | 65% | The shorter, more rigid linker likely induces steric strain in the ternary complex, reducing its stability and leading to less efficient ubiquitination and degradation. |

| BRD4 Warhead (JQ1-N₃) | Thalidomide-propargyl-O-PEG8-OH | 85 | 80% | The longer, more flexible PEG8 linker may lead to a higher entropic penalty for complex formation and potentially unproductive binding modes (the "hook effect"), resulting in decreased potency compared to the optimal PEG2 length. |

This data is illustrative and serves to highlight the critical impact of linker composition on PROTAC efficacy.

Conclusion and Future Perspectives

Thalidomide-propargyl-O-PEG2-OH is more than just a chemical reagent; it is a strategic tool engineered for efficiency in PROTAC development. It combines a clinically validated E3 ligase ligand with a linker designed to impart favorable physicochemical properties, all while incorporating a bio-orthogonal handle for rapid and modular synthesis.[13][14] By leveraging such well-designed building blocks, researchers can significantly accelerate the design-build-test cycle, paving the way for the next generation of targeted protein degradation therapeutics. The principles embodied in this molecule—modularity, strategic linker design, and synthetic accessibility—will continue to be cornerstones of innovation in this exciting field.

References

-

Gao, H., et al. (2023). Click chemistry in the development of PROTACs. Chemical Society Reviews. Available from: [Link]

-

Wikipedia. Cereblon E3 ligase modulator. Available from: [Link]

-

Precise PEG. Linkers in PROTACs. Available from: [Link]

-

AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). Available from: [Link]

-

Tokyo University of Science. (2025). Accelerating next-generation drug discovery with click-based construction of PROTACs. Press Release. Available from: [Link]

-

Lebraud, H., et al. (2021). Click chemistry enables rapid development of potent sEH PROTACs using a direct-to-biology approach. Chemical Communications. Available from: [Link]

-

Ito, T., & Handa, H. (2020). Molecular mechanisms of thalidomide and its derivatives. Proceedings of the Japan Academy, Series B. Available from: [Link]

-

Krajcovicova, S., et al. (2019). Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). Chemical Communications. Available from: [Link]

-

Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. Available from: [Link]

-

ResearchGate. Solid-phase Synthesis for Thalidomide-based Proteolysis-Targeting Chimeras (PROTAC) | Request PDF. Available from: [Link]

-

Wang, Y., et al. (2021). Design and linkage optimization of ursane-thalidomide-based PROTACs and identification of their targeted-degradation properties to MDM2 protein. Bioorganic Chemistry. Available from: [Link]

-

MDPI. (2025). Thalidomide-Based PROTACs: A Viable Strategy Against Trypanosomatids?. Molecules. Available from: [Link]

-

PubChem. Thalidomide, propargyl. Available from: [Link]

-

Semantic Scholar. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). Available from: [Link]

-

Pharmaffiliates. (2026). Essential Thalidomide Derivatives for High-Efficiency PROTAC Design. Available from: [Link]

Sources

- 1. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. The Essential Role of Linkers in PROTACs [axispharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Accelerating next-generation drug discovery with click-based construction of PROTACs | EurekAlert! [eurekalert.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Thalidomide-O-PEG2-propargyl | TargetMol [targetmol.com]

- 14. medchemexpress.com [medchemexpress.com]

Stability of Thalidomide-propargyl-O-PEG2-OH in physiological conditions

Technical Whitepaper: Stability Profile of Thalidomide-propargyl-O-PEG2-OH

Executive Summary: The "Ticking Clock" of Cereblon Ligands

In the development of Proteolysis Targeting Chimeras (PROTACs), the stability of the E3 ligase ligand is a critical, often underestimated variable. Thalidomide-propargyl-O-PEG2-OH serves as a high-value heterobifunctional building block, combining a Cereblon (CRBN) binder with a versatile linker system (alkyne and hydroxyl handles).[1]

However, this molecule carries an inherent "chemical timer": the glutarimide ring . While the propargyl-PEG linker provides robust chemical stability, the thalidomide moiety is susceptible to spontaneous hydrolytic ring-opening at physiological pH (7.4). This degradation renders the molecule inactive against CRBN, directly impacting the potency and pharmacokinetics of any resulting PROTAC.

This guide provides a rigorous analysis of the stability limitations of Thalidomide-propargyl-O-PEG2-OH, detailing the mechanisms of degradation, kinetic profiles, and the experimental protocols required to validate its integrity in drug discovery workflows.

Molecular Architecture & Chemical Liabilities

To understand the stability profile, we must deconstruct the molecule into its functional domains.

| Domain | Structure | Function | Stability Status (pH 7.4) |

| Ligand | Thalidomide (4-oxy substituted) | Recruits CRBN E3 Ligase | CRITICAL LIABILITY (Hydrolysis & Racemization) |

| Linker Core | Propargyl (Alkyne) | Click Chemistry Handle | STABLE (Inert to hydrolysis) |

| Spacer | PEG2 (Polyethylene Glycol) | Solubility / Flexibility | STABLE (Resistant to metabolism) |

| Terminus | Hydroxyl (-OH) | Conjugation Site | STABLE (Subject to oxidation only under harsh conditions) |

The Glutarimide Liability

The core instability arises from the glutarimide ring of the thalidomide moiety.[2][3] At neutral and basic pH, the imide bond is electrophilic and prone to nucleophilic attack by water or hydroxide ions. This results in the irreversible opening of the ring to form amic acids (e.g., 4-phthalimidoglutaramic acid), which lose their affinity for the tri-tryptophan pocket of CRBN.

Chiral Instability (Racemization)

Thalidomide possesses a chiral center at the C3 position of the glutarimide ring. In physiological conditions, the acidic proton at C3 allows for rapid keto-enol tautomerization, leading to fast racemization between the (R)- and (S)-enantiomers.

-

Kinetics: Racemization

hours at pH 7.4.[1] -

Impact: While PROTACs are often synthesized as single enantiomers, they will inevitably racemize in vivo.[1] Fortunately, both enantiomers (or the racemate) are often tolerated, though the (S)-enantiomer is typically cleared faster.

Hydrolytic Stability in Physiological Conditions

Mechanism of Degradation

The primary degradation pathway is the hydrolysis of the glutarimide ring. This is a base-catalyzed process that accelerates significantly as pH rises from 6.0 to 7.4.[1]

Caption: The irreversible hydrolysis pathway of the thalidomide glutarimide ring at physiological pH.

Kinetic Profile

Based on structural analogs (Thalidomide-O-alkyl derivatives), the expected stability metrics for Thalidomide-propargyl-O-PEG2-OH in Phosphate Buffered Saline (PBS, pH 7.[1]4) at 37°C are:

-

Half-life (

): 5.0 – 7.5 hours .[1] -

Degradation at 24 hours: >90% conversion to ring-opened metabolites.[1]

-

Comparison:

Implication for Assays: If your cellular degradation assay runs for 24–48 hours, the concentration of active PROTAC decreases significantly over the incubation period. This must be accounted for in

Metabolic Stability (In Vitro)

Beyond spontaneous hydrolysis, the molecule faces enzymatic metabolism.[1][4]

-

Plasma Stability:

-

Human Plasma: Moderate stability.[1] The primary driver of degradation remains non-enzymatic hydrolysis (glutarimide ring opening).[1]

-

Mouse Plasma: Often exhibits higher esterase activity, potentially attacking the linker if ester bonds were present (not applicable here, as this is an ether/alkyne linker). However, glutarimide hydrolysis remains the dominant factor.[1]

-

-

Microsomal Stability (Liver):

-

CYP450 Metabolism: The phthalimide ring is susceptible to hydroxylation (typically at C3/C4/C5 positions) by CYP enzymes.[1]

-

Linker Metabolism: The PEG chain is generally stable but can undergo oxidative degradation (de-PEGylation) over prolonged periods, though this is slow compared to glutarimide hydrolysis.

-

Experimental Protocols: Validating Stability

Do not rely on literature values alone. You must validate the stability of your specific batch using a "Self-Validating System."[1]

Protocol A: Buffer Stability Assay (HPLC/LC-MS)

Objective: Determine the hydrolytic half-life (

-

Stock Preparation: Dissolve Thalidomide-propargyl-O-PEG2-OH in DMSO to 10 mM. Store at -20°C.

-

Incubation:

-

Sampling:

-

Take aliquots at

hours. -

Quench: Immediately dilute 1:1 with cold Acetonitrile containing 0.1% Formic Acid to stop hydrolysis.

-

-

Analysis:

-

Calculation: Plot

vs. Time. The slope

Protocol B: Storage & Handling Workflow

Caption: Critical handling workflow to prevent premature degradation.

Implications for PROTAC Design

-

Overdosing in Assays: Because the effective concentration drops by ~50% every 6 hours, researchers often use higher initial concentrations or "refresh" the media in long-duration assays (e.g., 72h proliferation assays) to maintain degradative pressure.[1]

-

Linker Selection: If higher stability is required, consider Pomalidomide-based linkers (amino-linked).[1] However, if the IP or structural rationale demands Thalidomide (ether-linked), you must accept the stability trade-off.

-

Click Chemistry: The propargyl group is stable.[1] Perform the CuAAC (Click) reaction in organic solvent (e.g., DMSO/tBuOH) or at slightly acidic pH if possible, to preserve the glutarimide ring during synthesis.

References

-

Chamberlain, P. P., et al. (2019).[1] Structure of the Human Cereblon–DDB1–Lenalidomide Complex Reveals Basis for Responsiveness to Thalidomide Analogs. Nature Structural & Molecular Biology.[1] Link

-

Steinebach, C., et al. (2018).[1] Orally Bioavailable Commercial PROTACs: A Stability Study. ACS Medicinal Chemistry Letters.[1][6] (Demonstrates the pH-dependent hydrolysis of thalidomide vs pomalidomide linkers). Link

-

Bartlett, J. B., et al. (2004).[1] The Evolution of Thalidomide and its IMiD Derivatives as Anticancer Agents. Nature Reviews Cancer.[1] (Detailed kinetics of glutarimide hydrolysis). Link

-

Neklesa, T. K., et al. (2017).[1] Targeted Protein Degradation by PROTACs.[1][2][5][7][8] Pharmacology & Therapeutics.[1] Link

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. sites.dundee.ac.uk [sites.dundee.ac.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Thalidomide-propargyl-O-PEG2-OH: A Technical Guide to Its Chemistry, Properties, and Application in Targeted Protein Degradation

Executive Summary & Core Identity

In the rapidly evolving field of Targeted Protein Degradation (TPD), the rational design of the linker bridging the E3 ligase ligand and the target protein ligand is as critical as the binders themselves. Thalidomide-propargyl-O-PEG2-OH is a highly specialized, bifunctional building block utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of a Cereblon (CRBN) E3 ligase ligand (thalidomide) conjugated to a short polyethylene glycol (PEG2) chain via a rigid alkyne (propargyl) spacer, terminating in a reactive hydroxyl group. This architecture is specifically engineered to optimize the thermodynamics of ternary complex formation while providing a versatile synthetic handle for PROTAC assembly.

Physicochemical Profiling & Structural Causality

To effectively utilize this building block, one must understand the fundamental properties and the causality behind its structural design.

Quantitative Data Summary

| Property | Value |

| CAS Number | 2716122-93-7[1] |

| Molecular Weight | 400.38 g/mol [2] |

| Molecular Formula | C₂₀H₂₀N₂O₇[2] |

| Chemical Name | 2-(2,6-Dioxo-3-piperidinyl)-4-[3-[2-(2-hydroxyethoxy)ethoxy]-1-propyn-1-yl]-1H-isoindole-1,3(2H)-dione[3] |

The "Why" Behind the Structure

-

The Thalidomide Core : Serves as the anchor to recruit the CRBN E3 ligase. The glutarimide ring is the critical pharmacophore for this interaction; however, it is notoriously susceptible to base-catalyzed hydrolysis[4].

-

The Propargyl (Alkyne) Spacer : The inclusion of a rigid alkyne group directly attached to the phthalimide ring dictates a highly linear exit vector. This rigidity pre-organizes the PROTAC trajectory, significantly reducing the entropic penalty upon binding to form the productive Target-PROTAC-Ligase ternary complex[5].

-

The PEG2 Linker : The short PEG chain enhances the aqueous solubility of the highly hydrophobic thalidomide moiety while providing precisely calibrated flexibility to bridge the E3 ligase and the target protein without inducing steric clashes[4].

-

The Terminal Hydroxyl (-OH) : Provides a modular synthetic handle. It can be oxidized to a carboxylic acid, converted into a leaving group (e.g., mesylate/tosylate) for nucleophilic substitution, or utilized directly in Mitsunobu coupling reactions.

Mechanistic Role in Targeted Protein Degradation

Once incorporated into a fully assembled PROTAC, the Thalidomide-propargyl-O-PEG2-OH derived linker facilitates a highly orchestrated sequence of biological events. The rigid propargyl vector ensures that upon simultaneous binding of the target protein and CRBN, the spatial orientation optimally aligns the E2 ubiquitin-conjugating enzyme with the target's surface lysine residues.

PROTAC Mechanism of Action: Ternary complex formation and ubiquitin transfer.

Experimental Workflows & Protocols: From Building Block to PROTAC

Because the glutarimide ring of thalidomide is highly susceptible to hydrolysis—which leads to irreversible ring opening and complete loss of CRBN binding affinity[4]—all synthetic steps involving Thalidomide-propargyl-O-PEG2-OH must be rigorously controlled. The following protocol outlines a self-validating workflow for activating the terminal hydroxyl group and coupling it to an amine-functionalized target ligand.

Protocol: Tosylation and Nucleophilic Displacement (SN2)

Objective : Convert the terminal -OH to a tosylate leaving group, followed by displacement with a target ligand amine, while preserving the glutarimide ring.

Step 1: Activation (Tosylation)

-

Dissolution : Dissolve Thalidomide-propargyl-O-PEG2-OH (1.0 eq) in strictly anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Ambient moisture in the presence of a base will rapidly catalyze the hydrolysis of the glutarimide ring[4].

-

Base Addition : Add anhydrous triethylamine (TEA) (1.5 eq) and cool the mixture to 0°C.

-

Activation : Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq). Stir at 0°C for 2 hours, then allow warming to room temperature.

-

Workup : Wash the organic layer with cold 0.1 M HCl to remove excess base, dry over Na₂SO₄, and concentrate under reduced pressure at <30°C.

Step 2: Nucleophilic Displacement (PROTAC Assembly)

-

Coupling : Dissolve the crude tosylate intermediate (1.0 eq) and the amine-bearing target ligand (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Mild Base Addition : Add N,N-diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the generated acid without aggressively attacking the sensitive glutarimide ring[4].

-

Reaction : Stir at 40°C for 12–24 hours.

-

Purification : Purify the crude mixture via preparative HPLC using a neutral or slightly acidic mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid). Causality: Basic mobile phases (e.g., those containing NH₄OH) will degrade the PROTAC during fraction concentration[4].

Synthetic workflow for PROTAC assembly emphasizing glutarimide preservation.

Analytical Validation (Self-Validating Systems)

To ensure the trustworthiness of the synthesized PROTAC and confirm that the structural integrity of the Thalidomide-propargyl-O-PEG2-OH building block was maintained, the final compound must be rigorously validated:

-

Mass Spectrometry (LC-MS) : Monitor the reaction and final product via LC-MS. You must specifically look for the exact mass

. Crucial Check: The presence of an -

NMR Spectroscopy : In the ¹H NMR spectrum (typically acquired in DMSO-d₆), the imide proton of the intact glutarimide ring must appear as a distinct, broad singlet at approximately

11.1 ppm. The disappearance or integration reduction of this peak is the ultimate proof of ring opening.

References

- 2619512-41-1;;2357113-47-2;; CAS - ChemicalBook. ChemicalBook.

- Anti-infection Page 88796 - 10X CHEM. 10xchem.com.

- 2-(2,6-Dioxo-3-piperidinyl)-4-[3-[2-(2-hydroxyethoxy ... - ChemicalBook. ChemicalBook.

- Technical Support Center: Synthesizing PROTACs with Thalidomide-O-PEG5-Acid - Benchchem. Benchchem.

- The Rigid Dilemma: How Linker Flexibility Dict

Sources

Methodological & Application

Application Note: Chemoselective Sulfonylation of Thalidomide-PEG-Alcohols

This Application Note is designed for researchers specializing in Targeted Protein Degradation (TPD) and PROTAC® synthesis. It details the high-fidelity conversion of Thalidomide-propargyl-O-PEG2-OH (a Cereblon E3 ligase ligand-linker intermediate) into its electrophilic sulfonate esters (Tosylate or Mesylate).

Executive Summary & Strategic Rationale

In the synthesis of Proteolysis Targeting Chimeras (PROTACs), the "linkerology" phase often requires converting a hydroxyl-terminated E3 ligase ligand into an electrophile (leaving group) to facilitate coupling with a target protein ligand.

The substrate, Thalidomide-propargyl-O-PEG2-OH , presents a specific chemoselective challenge:

-

The Glutarimide Ring: The thalidomide moiety contains a glutarimide ring that is susceptible to hydrolysis (ring-opening) under strong basic conditions or in the presence of nucleophilic bases in aqueous media [1, 2].

-

The Propargyl Ether: The internal alkyne must remain intact for potential future "click" chemistry or structural rigidity.

-

The PEG Chain: Polyethylene glycol chains increase water solubility, complicating aqueous extraction during workup.

The Solution: This protocol utilizes a mild, anhydrous sulfonylation strategy (using

Reaction Mechanism & Critical Control Points

The reaction proceeds via a nucleophilic attack of the PEG-terminal alcohol onto the sulfonyl chloride sulfur, eliminating HCl (neutralized by the base).

Critical Control Points (CCPs):

-

CCP 1: Base Selection: Avoid inorganic bases (NaOH, KOH) or strong nucleophilic bases. Use sterically hindered organic bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to act as proton scavengers without attacking the imide carbonyls.

-

CCP 2: Temperature: The reaction is exothermic. Initiation at 0°C is mandatory to prevent side reactions (elimination or polymerization).

-

CCP 3: Moisture Control: Sulfonyl chlorides hydrolyze rapidly in water. All glassware must be oven-dried, and solvents must be anhydrous.

Visualizing the Workflow

Figure 1: Logical workflow for the chemoselective activation of Thalidomide-PEG alcohols.

Detailed Experimental Protocol

Materials Required

-

Substrate: Thalidomide-propargyl-O-PEG2-OH (1.0 equiv).

-

Reagent:

-Toluenesulfonyl chloride (TsCl) OR Methanesulfonyl chloride (MsCl) (1.2 – 1.5 equiv). -

Base: Triethylamine (TEA) (2.0 – 3.0 equiv).

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) — Optional, accelerates reaction but increases hydrolysis risk if moisture is present.

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Atmosphere: Dry Nitrogen (

) or Argon.

Step-by-Step Procedure

Phase 1: Preparation

-

Drying: If the starting material has been stored in a freezer, allow it to reach room temperature in a desiccator. For critical applications, dissolve the starting material in a small amount of anhydrous toluene and concentrate in vacuo to azeotropically remove trace water.

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cap with a rubber septum and flush with

.

Phase 2: Reaction

-

Solvation: Dissolve Thalidomide-propargyl-O-PEG2-OH (e.g., 100 mg, ~0.25 mmol) in anhydrous DCM (2.5 mL, 0.1 M concentration).

-

Base Addition: Add TEA (70 µL, ~0.5 mmol, 2.0 equiv) via syringe.

-

Note: If using DMAP, add it now (3 mg, 0.025 mmol).

-

-

Cooling: Submerge the flask in an ice/water bath (0°C) and stir for 10 minutes.

-

Activation:

-

For Tosylation: Add TsCl (57 mg, 0.3 mmol, 1.2 equiv) in one portion (solid) or dissolved in minimal DCM.

-

For Mesylation: Dropwise add MsCl (23 µL, 0.3 mmol, 1.2 equiv) via syringe.

-

-

Progression: Stir at 0°C for 30 minutes, then remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

Phase 3: Monitoring & Workup

-

TLC/LCMS: Check for the disappearance of the starting alcohol (

~0.3 in 5% MeOH/DCM) and appearance of the product (-

Alert: The product is less polar than the starting material.

-

-

Quench: Once complete, dilute the reaction mixture with DCM (10 mL).

-

Washing:

-

Wash organic layer with saturated

(5 mL) (mildly acidic, removes excess amine). -

Wash with Water (5 mL).

-

Wash with Brine (5 mL).

-

Crucial: Do NOT use NaOH or carbonate washes, as high pH can open the thalidomide ring [3].

-

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo at <30°C.

Phase 4: Purification

-

Flash Chromatography: Purify using a silica gel column.

-

Eluent: Gradient of 0%

5% Methanol in DCM (or 50% -

Storage: The resulting sulfonate is stable but should be stored at -20°C under inert gas.

-

Quantitative Data & Troubleshooting

Reaction Stoichiometry Table

| Component | Role | Equivalents | Notes |

| Thalidomide-PEG-OH | Substrate | 1.0 | Limiting reagent. |

| TsCl / MsCl | Electrophile | 1.2 – 1.5 | Excess ensures completion; remove excess via column. |

| Triethylamine (TEA) | Base | 2.0 – 3.0 | Neutralizes HCl generated. |

| DMAP | Catalyst | 0.1 | Use only if reaction is sluggish (>6 hrs). |

| DCM | Solvent | 0.1 M | Concentration affects rate; 0.1 M is standard. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Ring Opening | Base too strong or aqueous workup too basic. | Switch to DIPEA; ensure workup pH < 8. Avoid saturated |

| Incomplete Reaction | Wet solvent or old sulfonyl chloride. | Distill DCM over |

| Product Hydrolysis | Silica gel acidity. | Neutralize silica column with 1% TEA in eluent if product degrades on column (rare for sulfonates, common for acetals). |

Safety & Handling

-

Sulfonyl Chlorides: Corrosive and lachrymators. Handle in a fume hood.

-

Thalidomide Derivatives: Potent teratogens.[1][2] Double-gloving and use of a dedicated balance area are mandatory. All waste must be segregated as hazardous cytotoxic waste.

References

-

Bartlett, J. B., et al. (2004). "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer, 4(4), 314–322. Link

-

Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatopathy." Nature Structural & Molecular Biology, 21, 803–809. Link

-

Toure, M., & Crews, C. M. (2016). "Small-Molecule PROTACs: New Approaches to Protein Degradation." Angewandte Chemie International Edition, 55(6), 1966-1973. Link

-

Common Organic Chemistry. (2023). "Tosylation of Alcohols (Standard Procedure)." Link

Sources

Advanced Methodologies for PROTAC Synthesis Utilizing Hydroxyl-Terminated Thalidomide Linkers

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in drug discovery, enabling the catalytic degradation of disease-causing proteins by hijacking the ubiquitin-proteasome system (UPS). The structural architecture of a PROTAC requires precise calibration of three components: a Protein of Interest (POI) ligand, an E3 ligase recruiting ligand, and an optimal linker.

Among E3 ligases, Cereblon (CRBN) is the most frequently targeted, primarily utilizing thalidomide and its immunomodulatory derivatives . In the synthetic pipeline, hydroxyl-terminated linkers—specifically Thalidomide-PEG-OH and Thalidomide-alkyl-OH—have emerged as highly versatile, field-proven intermediates that allow for late-stage diversification and modular assembly.

Fig 1: Mechanism of PROTAC-mediated targeted protein degradation via CRBN E3 ligase hijacking.

Mechanistic Insights: The Causality of Linker Design

As an application scientist, selecting the correct linker intermediate is as critical as the biological target itself. Utilizing a hydroxyl-terminated intermediate rather than attempting a one-pot assembly with pre-assembled bifunctional linkers provides several mechanistic advantages:

-

Prevention of Dual Substitution: Direct coupling of homobifunctional linkers (e.g., PEG diols) to 4-hydroxythalidomide often results in unwanted dual substitution at both the acidic phenol -OH and the imide -NH of the glutarimide ring. By utilizing a monoprotected linker (e.g., TsO-PEG-OH) to form a Thalidomide-PEG-OH intermediate, this off-target reactivity is completely mitigated .

-

Late-Stage Diversification: A terminal hydroxyl group serves as a universal synthetic handle. It can be oxidized to an aldehyde to generate cyanoacrylates for reversible covalent PROTACs , converted to a leaving group (tosylate/mesylate) for nucleophilic substitution, or utilized directly in Mitsunobu esterifications.

-

Physicochemical Tuning: The choice between PEG-OH and Alkyl-OH dictates the molecule's topological polar surface area (TPSA). PEG-based linkers enhance aqueous solubility and prevent non-specific protein binding, whereas alkyl linkers provide rigidity and increased lipophilicity, which can be critical for crossing the blood-brain barrier (BBB).

Quantitative Data: Linker Activation Strategies

The following table summarizes the quantitative parameters and causal advantages of various activation strategies for Thalidomide-OH intermediates.

| Activation Method | Reagents | POI Ligand Reactive Group | Typical Yield | Causality / Advantage |

| Tosylation / Mesylation | TsCl/MsCl, Pyridine, DMAP | Primary/Secondary Amines | 75–90% | Converts the terminal -OH into a superior leaving group for robust |

| Oxidation to Aldehyde | Dess-Martin Periodinane | Amines (Reductive Amination) | 60–85% | Enables the synthesis of reversible covalent binders or stable amine linkages via Schiff base reduction. |

| Mitsunobu Reaction | DIAD, | Phenols, Acidic NH | 50–70% | Allows direct coupling without pre-activation; drives reaction via the formation of strong P=O bonds. |

| Esterification | EDC, HOBt, DIPEA | Carboxylic Acids | 80–95% | Forms stable ester/carbamate linkages; highly atom-economical and scalable. |

Experimental Workflows and Protocols

The following protocols are designed as self-validating systems . Each step includes internal quality control (QC) checkpoints to ensure the reaction is proceeding correctly based on observable physical and chemical changes.

Fig 2: Step-by-step synthetic workflow for PROTACs using hydroxyl-terminated Thalidomide linkers.

Protocol 1: Synthesis of the Thalidomide-PEG-OH Intermediate

Objective: Selective alkylation of 4-hydroxythalidomide with a monotosylated PEG linker.

Causality: Potassium carbonate (

Step-by-Step Methodology:

-

Charge a flame-dried round-bottom flask with 4-hydroxythalidomide (1.0 equiv) and anhydrous DMF (0.2 M concentration).

-

Add anhydrous

(2.0 equiv) to the solution. Stir at room temperature for 15 minutes. Self-Validation: The solution will transition to a deep yellow/orange color, confirming the formation of the phenoxide ion. -

Add the TsO-PEG-OH linker (1.1 equiv) dropwise.

-

Elevate the temperature to 60 °C and stir for 12 hours under an inert argon atmosphere.

-

QC Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the highly fluorescent 4-hydroxythalidomide spot is consumed. A white precipitate (

) should be visible in the flask. -

Quench with water, extract with EtOAc (3x), wash the combined organic layers with brine to remove DMF, dry over

, and concentrate in vacuo. Purify via flash chromatography.

Protocol 2: Activation to Thalidomide-PEG-OTs (Tosylation)

Objective: Convert the terminal hydroxyl into a superior leaving group for late-stage conjugation. Causality: Performing the reaction at 0 °C prevents the exothermic degradation of the PEG chain and minimizes the formation of alkyl chlorides (a common side reaction when using DCM as a solvent at higher temperatures).

Step-by-Step Methodology:

-

Dissolve the purified Thalidomide-PEG-OH intermediate (1.0 equiv) in anhydrous DCM (0.1 M).

-

Add Triethylamine (TEA) (3.0 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 equiv).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add p-Toluenesulfonyl chloride (TsCl) (1.5 equiv) portion-wise over 10 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for 4 hours.

-

QC Checkpoint: Monitor via TLC. The tosylate product will appear as a distinct, less polar spot compared to the starting alcohol. LC-MS should confirm the

mass shift corresponding to the addition of the tosyl group (+154 Da). -

Wash the organic layer with saturated aqueous

, followed by 1M HCl, and brine. Dry and concentrate. The crude material is typically pure enough for the next step.

Protocol 3: Late-Stage Conjugation to the POI Ligand

Objective:

Step-by-Step Methodology:

-

Dissolve Thalidomide-PEG-OTs (1.0 equiv) and the amine-bearing POI Ligand (1.2 equiv) in anhydrous Acetonitrile (0.1 M).

-

Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) and NaI (0.2 equiv).

-

Self-Validation: Upon addition of NaI, the solution will adopt a slight yellow tint, indicating the transient formation of the alkyl iodide intermediate.

-

Heat the mixture to 70 °C and stir for 16 hours.

-

QC Checkpoint: Monitor strictly via LC-MS. The disappearance of the tosylate mass and the appearance of the desired PROTAC mass

confirms success. Extended heating beyond completion risks over-alkylation (tertiary amine formation). -

Concentrate the mixture and purify the final PROTAC via preparative Reverse-Phase HPLC (Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the final product as a TFA salt.

References

-

E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry.[Link]

-

Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). Pharmaceuticals.[Link]

-

Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. Journal of the American Chemical Society.[Link]

Precision Engineering of PROTACs: Click Chemistry Protocols for Thalidomide-Propargyl Derivatives

Executive Summary & Strategic Rationale

In the rapid development of Targeted Protein Degradation (TPD), the ability to quickly iterate through linker chemistries is the bottleneck. Traditional linear synthesis of Proteolysis Targeting Chimeras (PROTACs) is slow and resource-intensive.

This guide details the application of Thalidomide-propargyl derivatives as modular building blocks. By installing a bio-orthogonal alkyne handle at the C4-position of the thalidomide phthalimide ring, researchers can utilize Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to "click" diverse Protein of Interest (POI) ligands. This approach decouples the synthesis of the E3 ligase binder from the warhead, enabling the parallel generation of PROTAC libraries to screen for optimal linker length and composition—the critical determinants of ternary complex stability and degradation efficiency.

Chemical Biology & Design Principles

The "Exit Vector" Logic

The efficacy of a PROTAC depends heavily on where the linker is attached to the E3 ligase ligand. For Thalidomide (and its analogs Lenalidomide/Pomalidomide), X-ray crystallography of the Cereblon (CRBN)-Thalidomide complex reveals that the C4-position of the phthalimide ring is solvent-exposed.

-

C4-Attachment: Projects the linker away from the hydrophobic binding pocket, preserving the critical glutarimide hydrogen bonds required for CRBN recruitment.

-

Propargyl Utility: The propargyl ether group is small, rigid, and chemically inert under physiological conditions until activated by a Cu(I) catalyst, making it an ideal "handle" for modular assembly.

Mechanism of Action (The Click Reaction)

The CuAAC reaction fuses the Thalidomide-propargyl (Alkyne) with a POI-Ligand-Azide to form a 1,4-disubstituted 1,2,3-triazole. This triazole is not just a passive connector; it serves as a rigid mimetic of amide bonds and is stable against metabolic hydrolysis, often improving the pharmacokinetic profile of the final PROTAC.

Figure 1: Modular assembly of PROTACs using CuAAC click chemistry. The reaction merges the E3-recruiting moiety with the target warhead via a stable triazole bridge.

Protocol 1: Synthesis of 4-Propargyloxy-Thalidomide

Note: Commercially available as "Thalidomide-O-propargyl" or "Thalidomide-alkyne", but in-house synthesis is cost-effective for scale-up.

Objective: Install the alkyne handle at the C4 position.

Materials

-

Reagents: 4-Hydroxythalidomide (1.0 eq), Propargyl bromide (80% in toluene, 1.2 eq), Potassium Carbonate (K₂CO₃, anhydrous, 1.5 eq).

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide).

-

Equipment: Round-bottom flask, magnetic stirrer, oil bath (50°C).

Step-by-Step Methodology

-

Dissolution: In a flame-dried flask, dissolve 4-Hydroxythalidomide (e.g., 274 mg, 1.0 mmol) in anhydrous DMF (5 mL).

-

Base Activation: Add K₂CO₃ (207 mg, 1.5 mmol). Stir at Room Temperature (RT) for 15 minutes. Why: This deprotonates the phenol, generating the phenoxide nucleophile.

-

Alkylation: Dropwise add Propargyl bromide (1.2 mmol).

-

Reaction: Heat to 50°C and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

-

Work-up:

-

Pour the mixture into ice-cold water (50 mL). The product should precipitate as a white/off-white solid.

-

Filter the solid and wash with water (3x) and cold diethyl ether (2x).

-

-

Purification: If necessary, recrystallize from Ethanol or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).

-

Yield Check: Expected yield 70–85%. Verify identity by ¹H NMR (Look for the propargyl CH triplet at ~2.5 ppm and the O-CH₂ doublet at ~4.9 ppm).

Protocol 2: High-Throughput "Click" Library Synthesis

Objective: Parallel synthesis of 10–96 PROTAC analogs in a plate format.

Critical Reagent: The Ligand

Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).

-

Expert Insight: Do not use TBTA for biological or high-polarity applications. TBTA is poorly soluble in water/DMSO mixtures and can cause copper to precipitate, leading to false negatives in assays. THPTA is water-soluble and protects Cu(I) from oxidation while maintaining catalytic activity.

Experimental Setup (96-Well Plate Format)

Reagent Stock Solutions:

-

Thalidomide-Propargyl (Alkyne): 10 mM in DMSO.

-

Azide-Linker-Warhead (Library): 10 mM in DMSO.

-

CuSO₄·5H₂O: 20 mM in water.

-

THPTA Ligand: 50 mM in water.

-

Sodium Ascorbate: 100 mM in water (Freshly prepared).

Reaction Mix (Per Well):

| Component | Volume (µL) | Final Conc. | Role |

| Azide-Warhead (10 mM) | 10 µL | 1 mM | Target Binder |

| Thalidomide-Propargyl (10 mM) | 10 µL | 1 mM | E3 Binder |

| DMSO | 60 µL | - | Solvent |

| CuSO₄ / THPTA Premix * | 10 µL | 1 mM Cu / 2 mM L | Catalyst |

| Sodium Ascorbate (100 mM) | 10 µL | 10 mM | Reductant |

| Total Volume | 100 µL |

*Premix Preparation: Mix 1 part CuSO₄ (20 mM) with 2 parts THPTA (50 mM) and 1 part water before adding to the plate. This ensures the copper is complexed before reduction.

Workflow

-

Plate Loading: Add Azide and Alkyne solutions to the plate.

-

Catalyst Addition: Add the CuSO₄/THPTA premix.

-

Initiation: Add Sodium Ascorbate last to start the reaction.

-

Incubation: Seal plate and shake at RT for 2–16 hours.

-

Quenching (Optional): Add 5 µL of 0.5 M EDTA to chelate copper if proceeding directly to biological assays (though purification is recommended).

-

Purification: For high-quality data, purify via preparative HPLC or simply precipitate by adding water if the PROTAC is hydrophobic, followed by centrifugation.

Validation & Quality Control

Analytical Validation (LC-MS)

Before biological testing, you must confirm the triazole formation.

-

Success Marker: Mass shift corresponding to the sum of Alkyne + Azide MW.

-

Purity: Ensure no unreacted Thalidomide-propargyl remains, as it acts as a competitive inhibitor (antagonist) for CRBN, potentially masking the degradation effect of your PROTAC.

Functional Assay: Western Blotting

Objective: Confirm degradation of the Target Protein (POI).

Protocol:

-

Cell Seeding: Seed cells (e.g., HeLa, HEK293) at 70% confluence.

-

Treatment: Treat with PROTAC (0.1, 1, 10 µM) for 16–24 hours.

-

Control 1: DMSO (Vehicle).[1]

-

Control 2: Thalidomide alone (Competes for E3).

-

Control 3: Epoxomicin/MG132 (Proteasome inhibitor – rescues degradation).

-

-

Lysis: Lyse cells in RIPA buffer + Protease Inhibitors.

-

Blotting: Probe for POI and Actin/GAPDH (Loading Control).

-

Quantification: Degradation is successful if POI band intensity decreases >50% relative to DMSO, and is rescued by MG132.

Troubleshooting Guide (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Precipitation during Click | PROTAC is too hydrophobic. | Increase DMSO % (up to 80%). Switch to tBuOH/Water (1:1) if solubility permits. |

| Reaction Stalled | Oxidation of Cu(I) to Cu(II). | Add more Sodium Ascorbate. Degas solvents with N₂. Ensure THPTA is in excess (2:1 to 5:1 vs Cu). |

| Cell Toxicity | Residual Copper. | Purify via HPLC. If testing crude, use EDTA chelation or heterogeneous catalysts (Cu-charcoal) that can be filtered out. |

| No Degradation | Linker length/geometry incorrect. | This is why you used Click! Synthesize a library with PEG2, PEG4, Alkyl-C4, Alkyl-C6 linkers and re-screen. |

References

-

National Institutes of Health (PMC). Click chemistry in the development of PROTACs. [Link]

-

Bio-Techne. Thalidomide, propargyl | CAS 2098487-39-7 | Degrader Building Block. [Link]

Sources

Application Note: Optimal Solvents and Handling Protocols for Thalidomide-propargyl-O-PEG2-OH in PROTAC Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Introduction & Physicochemical Profiling

Thalidomide-propargyl-O-PEG2-OH (frequently cataloged as Thalidomide-O-PEG2-propargyl or Thalidomide-PEG2-alkyne) is a critical heterobifunctional building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of a cereblon (CRBN) E3 ligase-recruiting thalidomide moiety, a short hydrophilic PEG2 spacer, and a terminal propargyl (alkyne) group designed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry[1].

Despite the presence of the PEG2 spacer, the macroscopic solubility of this molecule is heavily dominated by the highly hydrophobic, planar fused-ring system of the thalidomide moiety[2]. Understanding the thermodynamics of its solvation and the kinetics of its degradation is paramount to ensuring reproducible PROTAC synthesis and valid in vitro assay data.

Quantitative Solvent Compatibility

To achieve optimal reaction kinetics and prevent premature precipitation, solvent selection must prioritize the disruption of intermolecular hydrogen bonding inherent to the glutarimide ring.

| Solvent | Max Solubility | Suitability | Mechanistic Rationale |

| Anhydrous DMSO | > 25 mg/mL (~50 mM) | Optimal (Gold Standard) | Strong H-bond acceptor; efficiently disrupts glutarimide NH interactions. High dielectric constant solvates the planar rings[2]. |

| Anhydrous DMF | > 20 mg/mL (~40 mM) | Excellent | Highly polar aprotic; excellent for downstream click-chemistry and amide coupling reactions[1]. |

| Dichloromethane (DCM) | ~ 10 mg/mL | Moderate | Good for organic synthesis workflows, but highly volatile. Prone to concentration shifts during storage[1]. |

| Water / PBS (pH 7.4) | < 0.1 mg/mL | Poor (Avoid for Stocks) | Insufficient solvation energy to overcome the solid-state lattice energy. Rapidly induces compound aggregation and hydrolysis[2]. |

Mechanistic Warning: The Hydrolysis Trap

A frequent point of failure in PROTAC development is the mishandling of thalidomide-based linkers in aqueous media. As a Senior Application Scientist, I must emphasize that thalidomide is highly unstable in aqueous solutions at physiological or basic pH (pH

The four amide bonds within the thalidomide moiety are susceptible to rapid, non-enzymatic hydrolysis. In aqueous media, the glutarimide ring opens to form phthalimidoglutaramic acid, or the phthalimide ring opens to form carboxybenzamidoglutarimide[3].

Why does this compromise your assay? The intact glutarimide ring is strictly required to insert into the tri-Tryptophan hydrophobic pocket (W380, W386, W400) of the CRBN protein. Hydrolytic ring-opening completely abolishes E3 ligase recruitment, yielding a biologically inactive PROTAC and false-negative assay results. Therefore, all master stocks must be strictly maintained in anhydrous organic solvents.

pH-dependent hydrolysis of the thalidomide moiety leading to the loss of CRBN affinity.

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. Each protocol includes built-in quality control steps to ensure the structural integrity of Thalidomide-propargyl-O-PEG2-OH.

Workflow for the reconstitution, storage, and application of Thalidomide-propargyl-O-PEG2-OH.

Protocol A: Preparation and Storage of Master Stock (50 mM)

Objective: Create a stable, hydrolysis-free master stock for long-term use.

-

Equilibration: Allow the lyophilized vial of Thalidomide-propargyl-O-PEG2-OH to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric moisture condensation on the cold powder, which would seed future hydrolysis.

-

Reconstitution: Add the calculated volume of Anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to achieve a 50 mM concentration.

-

Dissolution: Vortex gently for 60 seconds. Sonicate in a room-temperature water bath for 2 minutes if necessary.

-

Validation Check: Hold the vial against a dark background under a bright light. The solution must be optically clear. Any Tyndall effect (light scattering) indicates incomplete dissolution.

-

Aliquot & Purge: Divide the stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes. Purge the headspace of each tube with a gentle stream of Argon or Nitrogen gas for 5 seconds before capping.

-

Storage: Store immediately at -20°C or -80°C. Note: Limit freeze-thaw cycles to a maximum of two.

Protocol B: Setup for CuAAC Click Chemistry (PROTAC Synthesis)

Objective: Conjugate the propargyl handle to an azide-functionalized target ligand.

-

Solvent Preparation: Prepare a reaction solvent of DMSO:t-Butanol:Water (ratio 3:1:1). Causality: The organic majority keeps the thalidomide in solution, while the trace water is necessary for the Cu(I) catalytic cycle.

-

Reagent Mixing: To a reaction vial, add:

-

1.0 eq Thalidomide-propargyl-O-PEG2-OH (from Protocol A).

-

1.0 eq Azide-functionalized Target Ligand.

-

0.1 eq CuSO

(from a fresh 100 mM aqueous stock). -

0.5 eq THPTA ligand (stabilizes Cu(I) and prevents oxidative damage).

-

-

Catalyst Activation: Add 0.5 eq Sodium Ascorbate (prepare stock freshly in water; do not use old stocks as ascorbate oxidizes rapidly).

-

Reaction: Stir at room temperature for 2–4 hours under an inert atmosphere.

-

Analytical Validation: Monitor reaction completion via LC-MS. Validation metric: Look for the disappearance of the starting material mass and the appearance of the product mass. Ensure no +18 Da peaks are present, which would indicate glutarimide hydrolysis during the reaction.

Protocol C: Aqueous Dilution for In Vitro Assays

Objective: Introduce the compound to cellular media without precipitation or toxicity.

-

Intermediate Dilution: Dilute the 50 mM DMSO stock into intermediate DMSO working solutions (e.g., 1 mM, 100 µM).

-

Final Aqueous Spike: Spike the intermediate DMSO solution directly into the pre-warmed cell culture media (e.g., RPMI or DMEM with 10% FBS) immediately prior to treating the cells.

-

Validation Check: The final DMSO concentration in the biological assay must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity[2]. Do not store the aqueous media containing the compound for more than 12 hours due to the rapid onset of hydrolysis[2].

References

- Cayman Chemical. "PRODUCT INFORMATION - (±)-Thalidomide". Cayman Chemical Product Database.

- BroadPharm. "Thalidomide-O-PEG4-Propargyl, 2098799-77-8". BroadPharm Catalog.

- Lepper, E. R., et al. "Thalidomide metabolism and hydrolysis: Mechanisms and implications." Current Drug Metabolism, 7(6), 677-685 (2006).

- Ito, T., et al. "Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders." Chemical Society Reviews, RSC Publishing (2022).

Sources

Step-by-step guide to functionalizing Thalidomide-linker intermediates

Application Note: Step-by-Step Guide to Functionalizing Thalidomide-Linker Intermediates for PROTAC Synthesis

Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted the drug discovery paradigm. By hijacking the ubiquitin-proteasome system, PROTACs can eliminate "undruggable" proteins. At the core of this technology is the Cereblon (CRBN) E3 ligase, frequently recruited using Thalidomide or its derivatives (e.g., Pomalidomide, Lenalidomide).

As a Senior Application Scientist, I have designed this guide to move beyond mere "recipes." Here, we will explore the mechanistic causality behind linker selection, the chemical rationale for specific conjugation strategies, and provide self-validating protocols to ensure high-yield synthesis of your PROTACs.

Mechanistic Rationale: The Role of the Linker

A PROTAC is not merely the sum of its parts. The linker connecting the Thalidomide moiety to the Target Protein Ligand (Warhead) dictates the thermodynamics of the ternary complex (Target Protein–PROTAC–CRBN). According to comprehensive analyses on [1], the length, rigidity, and composition of the linker directly govern the physicochemical properties, cell permeability, and degradation efficiency of the final molecule. Furthermore, the [2] is heavily influenced by linker chemistry, as aliphatic chains are often susceptible to rapid hepatic clearance compared to rigidified or shielded linkers.

Mechanism of action: PROTAC-induced ternary complex formation and degradation.

Table 1: Influence of Linker Composition on PROTAC Properties

| Linker Type | Physicochemical Impact | Biological Causality |

| PEG (Polyethylene Glycol) | Increases aqueous solubility; highly flexible. | Enhances ternary complex formation by allowing rotational freedom; reduces lipophilicity. |

| Alkyl Chains | Increases lipophilicity; rigidifies the structure. | Improves cell membrane permeability; can induce specific binding conformations. |

| Rigid (e.g., Piperazine) | Reduces conformational entropy. | Minimizes off-target interactions; locks the PROTAC in a bioactive conformation. |

Strategic Selection of Conjugation Chemistries

Functionalizing a Thalidomide-linker intermediate requires coupling it to a target ligand without disrupting the pharmacophores. The two most reliable methods are Amide Coupling and Click Chemistry (CuAAC) . Recently, the [3] has leveraged these high-yielding reactions to synthesize and screen crude PROTAC mixtures directly in cells, accelerating the optimization cycle.

Table 2: Comparison of Conjugation Chemistries

| Chemistry | Functional Groups | Reagents | Causality / Advantages |

| Amide Coupling | Carboxylic Acid + Amine | HATU, DIPEA, DMF | HATU generates a highly reactive ester, ideal for sterically hindered amines. Forms stable physiological bonds. |

| Click (CuAAC) | Azide + Alkyne | CuSO₄, Na Ascorbate | Bioorthogonal. Unaffected by steric bulk or unprotected hydroxyl/amine groups on the target ligand. |

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop systems. They include mandatory in-process Quality Control (QC) checkpoints to validate chemical transformations before proceeding, preventing the loss of expensive target ligands.

Protocol A: Amide Coupling via HATU/DIPEA

Use Case: Coupling a Thalidomide-PEG-COOH intermediate to an amine-functionalized Target Ligand.

-

Activation: In an oven-dried vial under N₂, dissolve 1.0 equivalent (eq) of Thalidomide-PEG-COOH in anhydrous DMF (0.1 M concentration).

-

Reagent Addition: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

-

Causality: HATU is chosen over DCC/EDC because it forms a 7-azabenzotriazole active ester, which accelerates the reaction and minimizes epimerization. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing with the target amine.

-

-

Pre-activation Stirring: Stir at room temperature for 15 minutes.

-

Validation Checkpoint 1: Take a 2 µL aliquot, dilute in 100 µL MeOH, and inject into LC-MS. You must observe the mass of the activated ester. If absent, check reagent integrity.

-

-

Conjugation: Add 1.0 eq of the amine-functionalized Target Ligand dissolved in a minimal amount of DMF. Stir at room temperature for 4–12 hours.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Click Chemistry (CuAAC)

Use Case: Coupling a Thalidomide-PEG-Azide intermediate to an alkyne-functionalized Target Ligand.

-

Preparation: Dissolve 1.0 eq of Thalidomide-PEG-Azide and 1.0 eq of Target Ligand-Alkyne in a 1:1 mixture of tert-Butanol and Water (0.05 M).

-

Causality: The t-BuOH/H₂O co-solvent system ensures solubility for both the hydrophobic organic ligands and the inorganic copper catalysts.

-

-

Catalyst Generation: In a separate vial, dissolve 0.1 eq of CuSO₄·5H₂O and 0.2 eq of Sodium Ascorbate in water.

-

Causality: Sodium ascorbate acts as a reducing agent to reduce Cu(II) to the catalytically active Cu(I) species in situ, preventing oxidative side reactions.

-

-

Cycloaddition: Add the catalyst mixture to the reaction vial. Stir at room temperature for 2–4 hours.

-

Validation Checkpoint 2: Monitor via IR spectroscopy or LC-MS. The complete disappearance of the distinct azide stretch (~2100 cm⁻¹) in IR, or the appearance of the product mass in LC-MS, validates the triazole ring formation.

-

-

Workup: Dilute with water and extract with Dichloromethane (DCM). Wash with a 5% EDTA solution to chelate and remove residual copper, which can interfere with downstream biological assays.

Workflow Visualization

Step-by-step experimental workflow for PROTAC synthesis and validation.

Downstream Processing & Final Validation

Crude PROTAC mixtures often contain unreacted Thalidomide-linkers, which can act as competitive inhibitors for the CRBN ligase in biological assays, leading to false negatives.

-

Prep-HPLC Purification: Purify the crude mixture using reverse-phase Prep-HPLC (C18 column) with a gradient of Water/Acetonitrile containing 0.1% TFA.

-

Causality: The 0.1% TFA ensures that any basic amines remain protonated, improving peak shape and resolution.

-

-

Lyophilization: Freeze-dry the pure fractions to remove aqueous solvents without applying heat, preserving the integrity of the glutarimide ring (which is susceptible to hydrolysis).

-

Analytical Validation: Confirm the final structure using High-Resolution Mass Spectrometry (HRMS) and ¹H/¹³C NMR. Pay special attention to the glutarimide imide proton (~11.0 ppm in DMSO-d₆) to ensure the CRBN-binding moiety remains intact.

References

-

Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[Link]

-

Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry.[Link]

-

Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters.[Link]

Introduction: The Architecture of Targeted Protein Degradation

Application Note: Advanced Bioconjugation Strategies for Cereblon-Targeting PROTACs

Proteolysis Targeting Chimeras (PROTACs) have fundamentally redefined pharmacology by transitioning from occupancy-driven inhibition to event-driven protein degradation. These heterobifunctional molecules operate by bridging a Protein of Interest (POI) with an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)[1].

As a Senior Application Scientist, I frequently observe that the bottleneck in PROTAC development is rarely the identification of the warheads, but rather the bioconjugation strategy used to connect them. The linker is not merely a passive tether; its length, composition (e.g., PEG vs. alkyl), and attachment chemistry dictate the thermodynamics of the ternary complex and the physicochemical properties of the drug[2]. This guide details the mechanistic rationale and validated protocols for synthesizing CRBN-targeting PROTACs, focusing on high-throughput bioorthogonal click chemistry and nucleophilic aromatic substitution (SNAr).

Fig 1. Mechanism of Cereblon-targeted PROTACs driving ternary complex formation and degradation.

Mechanistic Rationale: Selecting the Right Bioconjugation Chemistry

When designing a CRBN-recruiting PROTAC, the choice of the "exit vector" on the immunomodulatory imide drug (IMiD) is critical. Structural biology dictates that the C4 position of the phthalimide ring in thalidomide and pomalidomide projects outward from the CRBN binding pocket, making it the optimal site for linker attachment[3].

To conjugate linkers to this exit vector, we rely on two primary chemical strategies:

-

Nucleophilic Aromatic Substitution (SNAr): Used to attach primary amine-terminated linkers to 4-fluorothalidomide. The causality here is electronic: the strongly electron-withdrawing phthalimide system activates the aryl fluoride, allowing the amine to displace the fluorine under mild basic conditions with absolute regioselectivity[3].

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Once the CRBN-linker intermediate is synthesized, CuAAC is utilized to click the POI ligand onto the complex. CuAAC is chosen for its exceptional reaction kinetics (

) and bioorthogonality, which prevents cross-reactivity with unprotected functional groups on the warheads[4].

Quantitative Comparison of Bioconjugation Techniques

To guide your experimental design, the following table summarizes the quantitative parameters of common bioconjugation techniques used in PROTAC synthesis[4][5].

| Bioconjugation Technique | Reaction Kinetics ( | Biocompatibility / Toxicity | Primary Application in PROTACs |

| CuAAC (Click) | Moderate (Cu toxicity requires dilution) | Direct-to-Biology (D2B) library synthesis | |

| SPAAC (Copper-free) | High (No heavy metals) | In-cell click assembly (CLIPTACs) | |

| SNAr | Variable (Substrate dependent) | Low (Requires organic solvents/heat) | Functionalizing 4-fluorothalidomide |

| Amide Coupling | Variable (Reagent dependent) | Moderate | Standard linker elongation |

Workflow: Direct-to-Biology (D2B) PROTAC Synthesis

Traditional PROTAC development is severely bottlenecked by the need to conduct HPLC purification for every linker permutation. By leveraging the high yield and bioorthogonality of CuAAC, we can deploy a Direct-to-Biology (D2B) approach.

The causality behind skipping purification is that the unreacted azide/alkyne precursors lack the bifunctionality required to induce ternary complex formation. While they may compete for binary binding, their impact is negligible when the crude mixture is heavily diluted for highly sensitive cell-based assays[6]. This enables the rapid screening of crude reaction mixtures in 384-well formats[7].

Fig 2. Direct-to-Biology (D2B) CuAAC workflow for rapid PROTAC library synthesis and screening.

Self-Validating Experimental Protocols

Protocol 1: SNAr-Mediated Synthesis of Azide-Functionalized CRBN Linkers

Objective: Conjugate an azide-PEG-amine linker to the C4 position of thalidomide to generate a "clickable" CRBN recruiter[3].

Step-by-Step Methodology:

-

Reagent Preparation: In an oven-dried flask under inert N₂ atmosphere, dissolve 4-fluorothalidomide (1.0 eq, 100 mg) and

-PEG-

Expert Insight: The anhydrous environment is critical. Trace water at elevated temperatures will hydrolyze the glutarimide ring of thalidomide, destroying CRBN binding affinity.

-

-

Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. The tertiary amine acts as a non-nucleophilic base to scavenge the HF byproduct, driving the reaction forward.

-

Reaction: Heat the mixture to 90°C and stir for 12 hours.

-

Self-Validation Checkpoint (LC-MS): Sample 5 µL of the reaction, dilute in MeOH, and run LC-MS. Proceed only if the 4-fluorothalidomide peak is >95% consumed and the expected mass of the product

is dominant. -